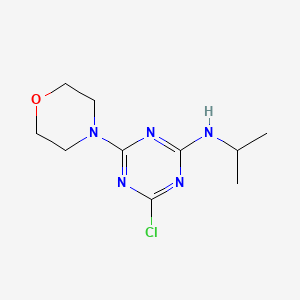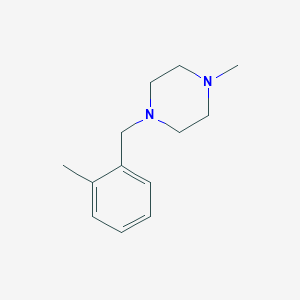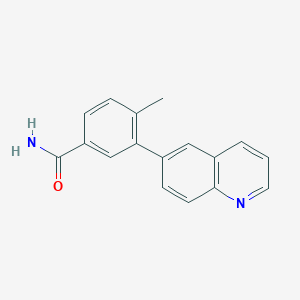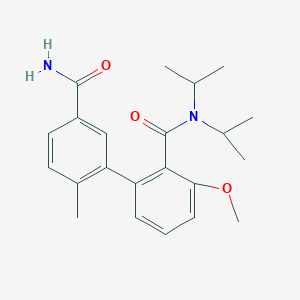
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as CIPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine can bind to the active site of enzymes and prevent their activity. This inhibition can lead to various biological effects, including the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of enzyme activity, and the induction of apoptosis (programmed cell death). However, the exact mechanisms by which 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine exerts these effects are not fully understood and require further investigation.
実験室実験の利点と制限
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its ease of synthesis. However, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine also has some limitations, including its limited solubility in certain solvents, its high cost, and its potential for degradation under certain conditions.
将来の方向性
There are several future directions for the study of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the long-term effects of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine on human health and the environment.
In conclusion, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine and its impact on human health and the environment.
合成法
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine can be synthesized through a multi-step process involving the reaction of 4-chloro-6-(4-morpholinyl)-1,3,5-triazine with isopropylamine. The reaction is carried out under controlled conditions and requires the use of various reagents and solvents. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In biochemistry, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been explored as a potential building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O/c1-7(2)12-9-13-8(11)14-10(15-9)16-3-5-17-6-4-16/h7H,3-6H2,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCEFVQYYXWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)

![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)

